molecular formula C10H11N3O4S B2702040 methyl 5-amino-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 1909316-25-1

methyl 5-amino-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2702040
CAS No.: 1909316-25-1
M. Wt: 269.28
InChI Key: NAFGFJDDAMPKCT-UHFFFAOYSA-N
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Description

Methyl 5-amino-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate: is a complex organic compound characterized by its thieno[2,3-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its potential bioactivity makes it a candidate for drug discovery and development.

Medicine: The compound's potential medicinal applications include its use as an antiviral, antibacterial, or anticancer agent. Its ability to interact with specific molecular targets can be harnessed to develop new therapeutic drugs.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved can vary depending on the biological context, but they often include key signaling and metabolic processes.

Comparison with Similar Compounds

  • Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

  • Pyrimido[4,5-d]pyrimidines: These compounds are structurally related and have been studied for their diverse biological activities, including anticancer and antiviral properties.

Uniqueness: What sets methyl 5-amino-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate apart is its specific substitution pattern and the presence of the amino group, which can significantly influence its reactivity and biological activity.

Properties

IUPAC Name

methyl 5-amino-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S/c1-12-7(14)4-5(11)6(9(15)17-3)18-8(4)13(2)10(12)16/h11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFGFJDDAMPKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(S2)C(=O)OC)N)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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